molecular formula C14H19ClF2N4O2 B4789890 2-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-[5-(DIFLUOROMETHYL)-5-HYDROXY-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1-BUTANONE

2-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-[5-(DIFLUOROMETHYL)-5-HYDROXY-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1-BUTANONE

Cat. No.: B4789890
M. Wt: 348.77 g/mol
InChI Key: OOQRVQCRHURJSX-UHFFFAOYSA-N
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Description

2-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-[5-(DIFLUOROMETHYL)-5-HYDROXY-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1-BUTANONE is a synthetic organic compound It features a complex structure with multiple functional groups, including chloro, dimethyl, difluoromethyl, and hydroxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-[5-(DIFLUOROMETHYL)-5-HYDROXY-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1-BUTANONE typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known methods. The key steps may include:

  • Formation of the pyrazole rings through cyclization reactions.
  • Introduction of the chloro and dimethyl groups via halogenation and alkylation reactions.
  • Addition of the difluoromethyl and hydroxy groups through selective functionalization.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

  • Use of catalysts to enhance reaction rates.
  • Optimization of reaction conditions such as temperature, pressure, and solvent choice.
  • Implementation of purification techniques like crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-[5-(DIFLUOROMETHYL)-5-HYDROXY-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1-BUTANONE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a dechlorinated product.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-[5-(DIFLUOROMETHYL)-5-HYDROXY-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1-BUTANONE depends on its specific application. For example:

    Biological Activity: It may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways.

    Therapeutic Effects: It may modulate signaling pathways involved in inflammation or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-1-butanone: Lacks the difluoromethyl and hydroxy groups.

    1-(5-Difluoromethyl-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl)-1-butanone: Lacks the chloro and dimethyl groups.

Uniqueness

The presence of both chloro and difluoromethyl groups in 2-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-[5-(DIFLUOROMETHYL)-5-HYDROXY-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1-BUTANONE makes it unique compared to similar compounds. These functional groups may confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

2-(4-chloro-3,5-dimethylpyrazol-1-yl)-1-[5-(difluoromethyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClF2N4O2/c1-5-10(20-9(4)11(15)8(3)19-20)12(22)21-14(23,13(16)17)6-7(2)18-21/h10,13,23H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOQRVQCRHURJSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1C(CC(=N1)C)(C(F)F)O)N2C(=C(C(=N2)C)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClF2N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-[5-(DIFLUOROMETHYL)-5-HYDROXY-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1-BUTANONE
Reactant of Route 2
Reactant of Route 2
2-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-[5-(DIFLUOROMETHYL)-5-HYDROXY-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1-BUTANONE
Reactant of Route 3
Reactant of Route 3
2-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-[5-(DIFLUOROMETHYL)-5-HYDROXY-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1-BUTANONE
Reactant of Route 4
2-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-[5-(DIFLUOROMETHYL)-5-HYDROXY-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1-BUTANONE
Reactant of Route 5
2-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-[5-(DIFLUOROMETHYL)-5-HYDROXY-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1-BUTANONE
Reactant of Route 6
2-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-[5-(DIFLUOROMETHYL)-5-HYDROXY-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1-BUTANONE

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